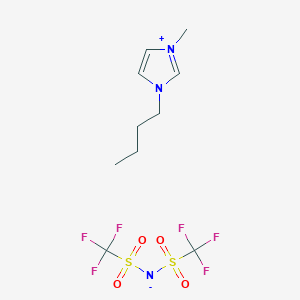

1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide

概要

説明

Synthesis Analysis

The synthesis of 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide involves the combination of 1-butyl-3-methylimidazolium cation with the bis(trifluoromethylsulfonyl)imide anion. While specific synthesis methods can vary, the general approach aims to combine these two components under conditions that favor the formation of the ionic liquid.

Molecular Structure Analysis

The molecular structure of 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide is characterized by its ionic nature, consisting of a positively charged 1-butyl-3-methylimidazolium cation and a negatively charged bis(trifluoromethylsulfonyl)imide anion. This ionic structure contributes to its unique properties, such as low volatility and high thermal stability.

Chemical Reactions and Properties

1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide participates in various chemical reactions and exhibits distinct properties due to its ionic nature. It is used as a solvent and reactant in several chemical transformations, including organic synthesis and catalysis, showcasing its versatility in chemical processes.

Physical Properties Analysis

This ionic liquid exhibits remarkable physical properties, such as low melting points, high conductivity, and significant thermal stability. These properties are influenced by its molecular structure and the interactions between its ions. For instance, its ability to dissolve a wide range of compounds is attributed to its solvatochromic polarities and surface tensions, as reported in studies involving phase-transition temperatures, densities, and refractive indices (Jin et al., 2008).

科学的研究の応用

Liquid-Liquid Equilibrium for Separating Benzene and Hexane : A study tested the effectiveness of 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide in separating benzene from a hexane + benzene mixture. This application was evaluated through solute distribution ratio and selectivity measurements (Gonzalez et al., 2012).

Density and Viscosity Measurement : Research measured the densities and viscosities of six ionic liquids, including 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide, across different temperatures. This study provided insights into how these properties change in the presence of water (Jacquemin et al., 2006).

Solvent in Separating Azeotropic Mixtures : This ionic liquid was also studied for its effectiveness in separating ethanol from heptane, again focusing on selectivity and solute distribution ratio. The study also measured density and refractive index values over the miscible region for ternary mixtures (Seoane et al., 2012).

Ethanol Extraction from Azeotropic Mixtures : Another research focused on the use of this ionic liquid for ethanol removal from its azeotropic mixture with hexane, providing experimental determination of liquid-liquid equilibrium for various systems (Corderi et al., 2012).

Binary Mixtures with Ethanol : The study of binary mixtures containing 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide and ethanol measured viscosities, densities, and speeds of sound. This research contributed to understanding the excess properties of such mixtures (Salinas et al., 2015).

Electrolyte in Lithium-Ion Batteries : A recent study explored the use of 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide as a lithium-ion battery electrolyte, focusing on its diffusion coefficient and temperature range (Sundari et al., 2022).

Molecular Dynamics Approach : A computational approach was used to study the properties of mixtures of 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide with ethanol. This study provided insights at both the micro- and macroscopic level, enhancing understanding of ionic liquid and organic solvent mixtures (Alcalde et al., 2016).

CO2 Absorption Studies : Another important application area is CO2 absorption, where 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide was studied for its absorption characteristics under varying pressures and temperatures (Karadaş et al., 2013).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

bis(trifluoromethylsulfonyl)azanide;1-butyl-3-methylimidazol-3-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N2.C2F6NO4S2/c1-3-4-5-10-7-6-9(2)8-10;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h6-8H,3-5H2,1-2H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INDFXCHYORWHLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C[N+](=C1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15F6N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0049234 | |

| Record name | 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0049234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide | |

CAS RN |

174899-83-3 | |

| Record name | 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174899-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174899833 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 174899-83-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=747124 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0049234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

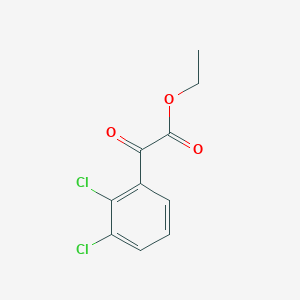

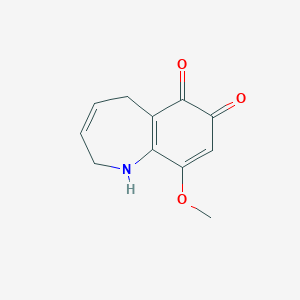

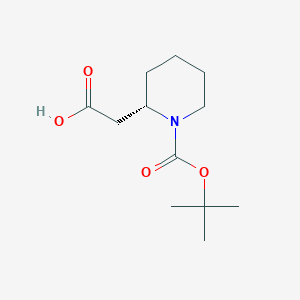

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

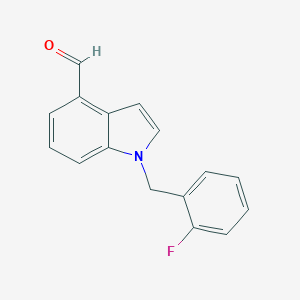

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-Cyclohexyl-2-(cyclohexylamino)-2-oxoethyl]-N-propylbenzamide](/img/structure/B67453.png)

![2-[3,5-Bis(trifluoromethyl)benzoyl]benzoic acid](/img/structure/B67455.png)

![Benzyl spiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B67471.png)

![10-Azatricyclo[5.2.1.04,10]decane](/img/structure/B67478.png)